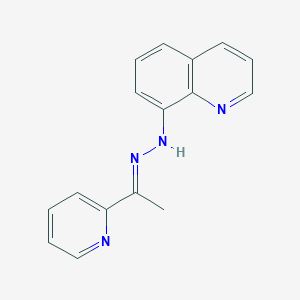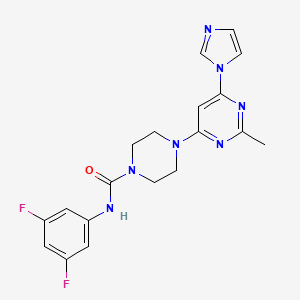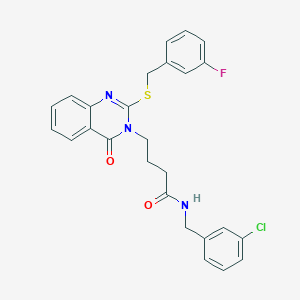
N-(3-chlorobenzyl)-4-(2-((3-fluorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chlorobenzyl)-4-(2-((3-fluorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)butanamide is a useful research compound. Its molecular formula is C26H23ClFN3O2S and its molecular weight is 496. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Interaction and Analysis
The compound has been studied for its chemical properties and interactions. In particular, the presence of different intermolecular interactions such as C–H⋯O, C–H⋯SC, C–H⋯π, C–H⋯X (X = –F, –Cl), π⋯π, and lp⋯π interactions have been highlighted. These interactions were evaluated using Hirshfeld surfaces and characterized using PIXEL and ab initio quantum mechanical calculations, providing insights into the nature of lp⋯π interactions (Shukla, Mohan, Vishalakshi, & Chopra, 2014).
Synthesis and Biological Activity
Studies have focused on the synthesis and biological evaluation of derivatives similar to the compound . For instance, the synthesis of 1,3-disubstituted 3,4-dihydro-4-thioxoquinazolin-2(1H)-ones from 1-bromo-2-fluorobenzenes has been reported, demonstrating an efficient two-step synthesis process (Kobayashi, Komatsu, Yokoi, & Konishi, 2011). Additionally, compounds like N-(pyridin-3-ylmethyl)-2-aminothiazoline derivatives, with similar structural features, have been synthesized and evaluated for their anticholinesterase and antiradical activity, demonstrating potential as multifunctional agents for the treatment of neurodegenerative diseases (Makhaeva et al., 2017).
Interaction with Biological Molecules
Research into the interaction between similar fluoro and chloro derivatives with human serum albumin (HSA) reveals that these compounds can induce conformational changes and secondary structure changes in HSA, binding through a static quenching mechanism. The study highlights the importance of hydrophobic interactions and suggests that fluorine substitution can enhance these interactions under certain conditions (Wang et al., 2016).
Antitubercular and Antitumor Activities
Quinazoline derivatives have been identified as effective inhibitors of Mycobacterium tuberculosis growth, with specific structure-activity relationships influencing potency. These studies demonstrate the compound's potential as a lead candidate for tuberculosis drug discovery (Odingo et al., 2014). Additionally, certain novel series of quinazolinones have shown promising broad-spectrum antitumor activity, suggesting their potential as antitumor agents (Al-Suwaidan et al., 2016).
Propriétés
IUPAC Name |
N-[(3-chlorophenyl)methyl]-4-[2-[(3-fluorophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClFN3O2S/c27-20-8-3-6-18(14-20)16-29-24(32)12-5-13-31-25(33)22-10-1-2-11-23(22)30-26(31)34-17-19-7-4-9-21(28)15-19/h1-4,6-11,14-15H,5,12-13,16-17H2,(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUXZJPUNSXIROL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC3=CC(=CC=C3)F)CCCC(=O)NCC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClFN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-(4-Cyclopropyl-1,2,4-triazol-3-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2646665.png)
![7-[(E)-but-2-enyl]-8-heptylsulfanyl-3-methylpurine-2,6-dione](/img/structure/B2646668.png)
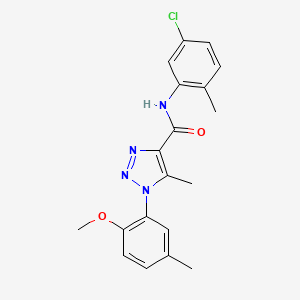
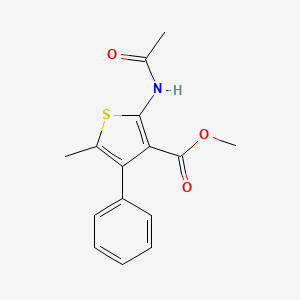
![5-((2-(1,3-dioxolan-2-yl)ethyl)thio)-6-isobutyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2646672.png)
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-chlorobenzamide](/img/structure/B2646673.png)

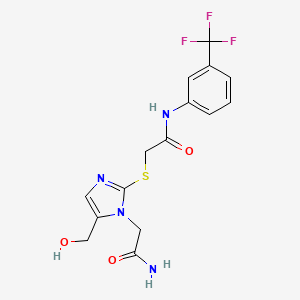
![2-chloro-N-[1-(3,4-difluorophenyl)ethyl]pyridine-3-sulfonamide](/img/structure/B2646679.png)
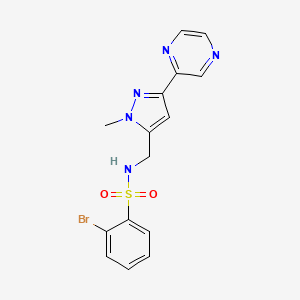
![2,5-diphenyl-3-(thiophen-2-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2646681.png)
